Kinase Selectivity Shift: 6-Fold EGFR Selectivity Gain Versus Non-Fluorinated Quinazoline
In a direct head-to-head comparison of 4-anilinoquinazoline EGFR inhibitors, the introduction of a 2-trifluoromethyl group conferred a 6-fold increase in EGFR biochemical activity relative to GAK inhibition, a selectivity shift not observed with bromine substitution. The corresponding non-fluorinated quinazoline analogue showed a 6-fold drop-off in vitro against GAK but a marked increase in EGFR activity, demonstrating that the trifluoromethyl group uniquely modulates kinase selectivity [1].
| Evidence Dimension | Kinase selectivity (EGFR vs GAK) |
|---|---|
| Target Compound Data | 2-Trifluoromethyl quinazoline: 6-fold EGFR selectivity gain over GAK |
| Comparator Or Baseline | Non-fluorinated quinazoline analogue (baseline): 6-fold drop-off in vitro against GAK, corresponding increase in EGFR activity |
| Quantified Difference | 6-fold increase in EGFR biochemical activity relative to GAK inhibition for the 2-trifluoromethyl derivative |
| Conditions | In vitro biochemical kinase inhibition assay |
Why This Matters
This quantifiable selectivity difference directly impacts target engagement in kinase inhibitor development, making the 2-trifluoromethyl derivative the preferred scaffold for EGFR-targeted applications where GAK off-target activity must be minimized.
- [1] Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. Preprint, 2019. DOI: 10.1101/545525. View Source
